25-Hydroxy Vitamin D2

説明

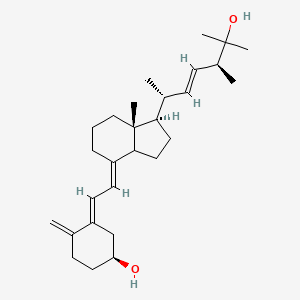

25-Hydroxy Vitamin D2 [25(OH)D2] is the primary circulating metabolite of Vitamin D2 (ergocalciferol), formed via hepatic hydroxylation of Vitamin D2. It serves as a biomarker for Vitamin D2 status and plays a critical role in calcium homeostasis, immune modulation, and bone health . Unlike Vitamin D3 (cholecalciferol), which is synthesized in human skin upon UVB exposure, Vitamin D2 is derived from plant sources and fungi. 25(OH)D2 is further hydroxylated in the kidneys to its active form, 1,25-dihydroxyvitamin D2, but its biological activity and receptor affinity differ slightly from those of Vitamin D3 metabolites due to structural variations in the side chain .

特性

IUPAC Name |

(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13+/t20-,21+,24+,25-,26?,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIIUAXZGLUND-XBOLXHOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21343-40-8 | |

| Record name | Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

High-Performance Liquid Chromatography (HPLC)

HPLC is pivotal for isolating 25-hydroxy Vitamin D2 from epimeric mixtures and synthetic byproducts. A representative protocol includes:

-

Column : Ascentis® Express C18 (2.7 µm particles, 150 mm × 4.6 mm).

-

Mobile Phase : Gradient of methanol:water (85:15 to 95:5) over 20 minutes.

Table 1: HPLC Performance Metrics

LC-MS-MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS-MS) enables precise quantification of this compound in biological matrices. A validated method employs:

-

Ionization : Electrospray ionization (ESI) in positive mode.

-

Transitions : m/z 413.3 → 355.2 for 25(OH)D2; m/z 401.3 → 383.2 for internal standard (d6-25(OH)D3).

-

Throughput : 1.5 minutes per sample using multiplexed systems.

Table 2: LC-MS-MS Validation Data

| Parameter | 25(OH)D2 | 25(OH)D3 |

|---|---|---|

| Linearity Range | 0.5–100 ng/mL | 0.5–100 ng/mL |

| LOQ | 1.0 ng/mL | 1.0 ng/mL |

| Intraday Precision | 4.2% RSD | 3.8% RSD |

| Interday Accuracy | 98–102% | 97–103% |

Industrial-Scale Production Challenges

Cost and Yield Optimization

Large-scale synthesis faces hurdles in reagent costs (e.g., tritiated methyl magnesium bromide at $2,500/g) and low catalytic turnover in enzymatic methods. Continuous-flow reactors and biocatalyst recycling are under investigation to improve economics.

Stereochemical Control

Non-enzymatic methods often yield C-24 epimers, necessitating costly chromatographic separation. Asymmetric catalysis using chiral ligands (e.g., BINAP) has shown promise in reducing epimer formation to <5%.

Recent Advances in Synthesis

化学反応の分析

Types of Reactions: 25-Hydroxy Vitamin D2 undergoes various chemical reactions, including:

Oxidation: Conversion to 1,25-dihydroxy Vitamin D2 in the kidneys, which is the biologically active form.

Reduction: Reduction reactions can occur under specific conditions, altering the hydroxyl groups.

Substitution: Substitution reactions involving the hydroxyl groups can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Catalysts: Enzymes like 25-hydroxylase and 1-alpha-hydroxylase for biological transformations.

Major Products Formed:

1,25-Dihydroxy Vitamin D2: The active form that regulates calcium and phosphate metabolism.

24,25-Dihydroxy Vitamin D2: A less active metabolite formed through alternative hydroxylation pathways.

科学的研究の応用

Nutritional Supplementation

Role in Human Health

25(OH)D2 is primarily used as a biomarker for vitamin D status in humans. It is crucial for maintaining calcium homeostasis and bone health. Studies have shown that supplementation with 25(OH)D2 can effectively raise serum levels of vitamin D, particularly in individuals with deficiencies. A systematic review indicated that both vitamin D2 and D3 supplementation can increase serum 25(OH)D levels, but the efficacy may vary based on the form used .

Table 1: Comparison of Vitamin D2 and D3 Supplementation Effects

| Supplement Type | Serum 25(OH)D Increase | Efficacy |

|---|---|---|

| Vitamin D2 | Moderate | Variable |

| Vitamin D3 | Higher | More consistent |

Veterinary Applications

Effects on Animal Health

In veterinary medicine, 25(OH)D2 has been studied for its effects on pet health, particularly in cats. A study demonstrated that supplementation with 25(OH)D2 resulted in a more rapid increase in plasma concentrations compared to standard vitamin D2 supplementation. This rapid response is beneficial for addressing deficiencies quickly in clinical settings .

Case Study: Cat Plasma Concentrations

In a controlled study, cats were supplemented with 25(OH)D2, resulting in significant increases in plasma levels over a 10-week period. The findings indicated that 25(OH)D2 could be a preferred choice for treating vitamin D deficiencies due to its higher potency and quicker absorption .

Food Fortification

Mushroom Fortification Studies

Recent research has explored the retention of 25(OH)D2 in fortified foods, particularly mushrooms exposed to UV light. The study found that mushrooms treated with pulse UV irradiation retained approximately 88% of their 25(OH)D2 content after three months, demonstrating its potential as a functional food ingredient .

Table 2: Retention of 25-Hydroxy Vitamin D2 in Fortified Mushrooms

| Storage Duration | Retention Percentage |

|---|---|

| 0 months | 100% |

| 3 months | 88% |

| 6 months | 71% |

| 12 months | 68% |

Clinical Research Applications

Potential Therapeutic Uses

Emerging research suggests that 25(OH)D2 may have therapeutic applications beyond bone health, including potential roles in immune modulation and chronic disease management. Studies are investigating its effects on conditions such as autoimmune diseases, where vitamin D's role in immune function could be beneficial .

Safety and Toxicity Considerations

While supplementation with vitamin D is generally safe, excessive intake can lead to hypervitaminosis D. Monitoring plasma levels of both 25(OH)D2 and its counterpart, 25(OH)D3, is essential to prevent toxicity . In veterinary studies, careful dosing regimens were established to ensure safety while achieving therapeutic effects.

作用機序

25-Hydroxy Vitamin D2 exerts its effects through the following mechanisms:

Conversion to Active Form: It is converted to 1,25-dihydroxy Vitamin D2 in the kidneys, which then binds to the Vitamin D receptor.

Gene Regulation: The 1,25-dihydroxy Vitamin D2-Vitamin D receptor complex interacts with specific DNA sequences, regulating the expression of genes involved in calcium and phosphate homeostasis.

Calcium Homeostasis: Promotes intestinal calcium absorption, renal calcium reabsorption, and bone mineralization.

類似化合物との比較

Structural and Metabolic Differences

- Structural Variation : Vitamin D2 has a C24 methyl group and a C22–C23 double bond in its side chain, whereas Vitamin D3 lacks these features. These differences influence binding affinities to vitamin D-binding protein (DBP) and the vitamin D receptor (VDR) .

- Metabolism : Both compounds undergo hydroxylation by the same hepatic enzyme (CYP2R1), but 25(OH)D3 exhibits higher affinity for DBP, leading to a longer half-life (~15–21 days) compared to 25(OH)D2 (~10–14 days) .

Efficacy in Raising Serum 25(OH)D Levels

- Supplementation Studies: A meta-analysis of 17 RCTs found that Vitamin D3 supplementation increased total 25(OH)D levels 1.7–2.0 times more effectively than Vitamin D2, particularly in daily dosing regimens .

- Heterogeneity Factors: Discrepancies arise from dosing frequency (daily vs. weekly), baseline Vitamin D status, and analytical methods. For example, assays using LC-MS/MS show higher specificity for distinguishing 25(OH)D2 and 25(OH)D3, whereas immunoassays may underestimate D2 metabolites .

Comparison with Other Vitamin D Metabolites

- 24,25-Dihydroxyvitamin D2/D3 : These metabolites are degradation products with minimal biological activity. 24,25(OH)2D2 is less efficiently formed than 24,25(OH)2D3, reflecting differential enzyme kinetics .

- 1,25-Dihydroxyvitamin D2/D3 : The active hormonal form of Vitamin D2 (1,25(OH)2D2) has ~60–75% of the receptor-binding potency of 1,25(OH)2D3, impacting its efficacy in regulating calcium absorption .

Clinical and Analytical Considerations

- Assay Variability: Competitive protein-binding assays and immunoassays may underreport 25(OH)D2 levels due to cross-reactivity issues, leading to underestimation of total 25(OH)D in patients supplemented with D2 .

- Therapeutic Implications :

生物活性

25-Hydroxy Vitamin D2 (25(OH)D2), a metabolite of ergocalciferol (Vitamin D2), plays a crucial role in calcium and phosphate homeostasis, bone health, and immune function. Understanding its biological activity is essential for evaluating its effectiveness compared to other forms of vitamin D, particularly 25-hydroxy Vitamin D3 (25(OH)D3). This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of 25(OH)D2.

The biological activity of 25(OH)D2 is primarily mediated through its conversion to the active form, 1,25-dihydroxy Vitamin D2 (1,25(OH)D2), which binds to the vitamin D receptor (VDR). This binding initiates a cascade of genomic effects that regulate gene expression related to calcium absorption, bone metabolism, and immune responses. The synthesis of 1,25(OH)D2 occurs mainly in the kidneys and is regulated by parathyroid hormone (PTH) and serum calcium levels .

Comparative Efficacy: 25(OH)D2 vs. 25(OH)D3

Research indicates that while both forms of vitamin D are biologically active, there are notable differences in their efficacy:

- Absorption and Bioavailability : Studies show that supplementation with Vitamin D3 results in higher serum levels of 25(OH)D compared to Vitamin D2. A systematic review revealed that Vitamin D3 raised serum 25(OH)D levels significantly more than Vitamin D2, especially when administered as a bolus dose .

- Binding Affinity : The vitamin D binding protein (DBP) has a lower affinity for 25(OH)D2 compared to 25(OH)D3. This difference suggests that more free 25(OH)D2 may be available for biological activity despite its lower efficacy in raising total serum levels .

Table 1: Comparative Efficacy of this compound and D3

| Parameter | This compound | 25-Hydroxy Vitamin D3 |

|---|---|---|

| Serum Level Increase | Lower | Higher |

| Binding Affinity to DBP | Lower | Higher |

| Conversion to Active Form | Yes | Yes |

| Recommended Supplementation | Less effective | More effective |

Clinical Studies

Several clinical trials have evaluated the biological activity of 25(OH)D2:

- High-Dose Comparison Study : A study administering high doses (500,000 IU) of either vitamin D2 or D3 over ten weeks found that D3 significantly increased both total and free 25(OH)D levels compared to D2. This suggests that while both forms can elevate serum levels, D3 is more effective at achieving higher concentrations .

- Meta-Analysis on Diabetes Risk : A meta-analysis involving over 76,000 participants indicated an inverse relationship between serum levels of 25(OH)D and the risk of developing type 2 diabetes. Higher levels were associated with a reduced risk, emphasizing the importance of maintaining adequate vitamin D status for metabolic health .

Case Study: Impact on Bone Health

A longitudinal study examined the effects of dietary intake of UV-exposed mushrooms (rich in vitamin D2) on bone health among vegetarians. Participants who consumed these mushrooms showed improved bone mineral density markers, suggesting that dietary sources of vitamin D2 can positively influence skeletal health when combined with other nutrients like calcium .

Q & A

Q. What methodological approaches are optimal for quantifying 25-hydroxy vitamin D₂ in serum/plasma, and how do they address assay variability?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 25-hydroxy vitamin D₂ due to its high specificity and ability to distinguish between D₂ and D₃ metabolites. Key steps include:

- Sample preparation : Liquid-liquid extraction (e.g., heptane) to isolate 25(OH)D₂ from binding proteins .

- Internal standards : Use of deuterated analogs (e.g., 25-hydroxy vitamin D₂-d₆) to correct for matrix effects and ionization variability .

- Validation : Adherence to FDA bioanalytical guidelines for precision (≤15% CV) and accuracy (85–115% recovery) .

LC-MS/MS outperforms immunoassays, which may cross-react with D₃ or miss low D₂ concentrations in populations with limited D₂ intake .

Q. How do reference ranges for 25-hydroxy vitamin D₂ vary across assays, and what factors contribute to discrepancies?

Reference intervals for total 25(OH)D (D₂ + D₃) are assay-dependent. For example:

Q. What is the biological significance of distinguishing 25-hydroxy vitamin D₂ from D₃ in clinical research?

D₂ is primarily from plant sources and supplements, while D₃ is synthesized in skin or animal-derived. Key differences:

- Metabolism : D₂ is hydroxylated less efficiently than D₃, leading to lower 25(OH)D₂ bioavailability .

- Clinical relevance : D₃ raises total 25(OH)D more effectively than D₂ at equivalent doses (meta-analysis RR: 1.22, p < 0.001) .

Studies must differentiate D₂/D₃ to assess supplementation efficacy, especially in vegan cohorts or D₂-fortified food trials .

Advanced Research Questions

Q. How do genetic polymorphisms in vitamin D-binding protein (DBP) affect 25-hydroxy vitamin D₂ measurements?

DBP isoforms (e.g., GC1F, GC1S) alter binding affinity for 25(OH)D₂, impacting assay recovery. For example:

- LC-MS/MS : Measures free and bound 25(OH)D₂, unaffected by DBP variability .

- Immunoassays : Underestimate total 25(OH)D₂ in individuals with low-affinity DBP isoforms (e.g., GC1F homozygotes) .

Researchers should validate assays in diverse populations and consider genotyping for studies linking 25(OH)D₂ to health outcomes .

Q. What experimental designs mitigate confounding factors in 25-hydroxy vitamin D₂ pharmacokinetic studies?

- Baseline stratification : Measure baseline 25(OH)D₂, D₃, and DBP to account for endogenous variability .

- Dose-response modeling : Use nonlinear mixed-effects models to address saturable hepatic hydroxylation of D₂ .

- CYP24A1 inhibition : Co-administer CYP24A1 inhibitors (e.g., ketoconazole) in animal models to reduce 24-hydroxylation and prolong 25(OH)D₂ half-life .

Q. How can researchers address the lack of standardization in 25-hydroxy vitamin D₂ assays for multi-center trials?

- Reference materials : Use NIST Standard Reference Material 972a for LC-MS/MS calibration .

- Harmonization protocols : Pre-trial method alignment across labs, including shared internal standards and blinded QC samples .

- Data normalization : Report results adjusted for inter-assay variability using regression-based methods .

Q. What are the analytical challenges in detecting 25-hydroxy vitamin D₂ in populations with concurrent D₃ supplementation?

- Chromatographic separation : Optimize LC gradients to resolve 25(OH)D₂ from structurally similar D₃ metabolites (e.g., 24,25(OH)₂D₃) .

- High-dose D₃ interference : In D₃-supplemented cohorts, immunoassays may overestimate total 25(OH)D due to cross-reactivity, necessitating LC-MS/MS for specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。